molecular formula C12H13NO7 B8132846 Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate

Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate

Cat. No.: B8132846
M. Wt: 283.23 g/mol
InChI Key: AKTQAVLQSFXFAJ-UHFFFAOYSA-N
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Description

Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate is an organic compound with a complex structure that includes an ethyl ester, a nitrophenyl group, and a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate typically involves the reaction of ethyl 2-hydroxypropanoate with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like tetrahydrofuran (THF). The reaction conditions usually involve maintaining the temperature between 10-40°C for 1-2 hours with constant stirring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitrophenyl group can be displaced by nucleophiles.

    Reduction: The nitro group can be reduced to an amine.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines and thiols, typically under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Nucleophilic substitution: Products include substituted phenyl derivatives.

    Reduction: Products include the corresponding amine derivatives.

    Hydrolysis: Products include the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis. These interactions can lead to various biochemical and chemical effects, depending on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(((4-hydroxyphenoxy)carbonyl)oxy)propanoate: Similar structure but with a hydroxy group instead of a nitro group.

    Ethyl 2-(((4-aminophenoxy)carbonyl)oxy)propanoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-(((4-methylphenoxy)carbonyl)oxy)propanoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electron-withdrawing characteristics and reactivity patterns.

Properties

IUPAC Name

ethyl 2-(4-nitrophenoxy)carbonyloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO7/c1-3-18-11(14)8(2)19-12(15)20-10-6-4-9(5-7-10)13(16)17/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTQAVLQSFXFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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